

An In-depth Technical Guide on the Target Validation of GSK2983559 Free Acid

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Compound of Interest		
Compound Name:	GSK2983559 free acid	
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Introduction

GSK2983559 is an orally active and potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key downstream signaling partner of the intracellular pattern recognition receptors, NOD1 and NOD2. The activation of the NOD-RIPK2 signaling cascade is a fundamental component of the innate immune response to bacterial peptidoglycans. Dysregulation of this pathway is implicated in the pathogenesis of several inflammatory conditions, most notably inflammatory bowel disease (IBD). This technical guide provides a detailed overview of the target validation studies for **GSK2983559 free acid**, which is the active metabolite of the prodrug GSK2983559.

Mechanism of Action

GSK2983559 free acid functions as a selective inhibitor of the kinase activity of RIPK2. By competitively binding to the ATP-binding site of the RIPK2 kinase domain, it prevents the necessary autophosphorylation for its activation. This blockade disrupts the downstream signaling cascade that would otherwise lead to the activation of critical transcription factors such as nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways. The ultimate consequence of this inhibition is a significant reduction in the transcription and subsequent release of key pro-inflammatory cytokines, including Interleukin-8 (IL-8) and Interleukin-6 (IL-6).



Quantitative Data Summary

The following tables provide a consolidated summary of the pivotal quantitative data from in vitro and in vivo studies that validate the therapeutic potential of **GSK2983559** free acid.

Table 1: In Vitro Inhibitory Activity of GSK2983559 and its Active Metabolite

Compound	Target	Assay Type	IC50 (nM)
GSK2983559	RIPK2	Kinase Assay	7[1][2]
GSK2983559 Active Metabolite	RIPK2	Kinase Assay	5[3]
GSK2983559	MDP-induced IL-8 production	THP-1 cells	1.34[4]

Table 2: In Vivo Efficacy of GSK2983559 in a Murine TNBS-Induced Colitis Model

Treatment Group	Dose (mg/kg, b.i.d)	Colon Score Outcome
Vehicle	-	High levels of inflammation and damage
GSK2983559	7.5	Significantly reduced colon score[5]
GSK2983559	145	Significantly reduced colon score[5]
Prednisolone	Standard Dose	Significantly reduced colon score[5]

Experimental Protocols RIPK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)



This biochemical assay is designed to quantify the enzymatic activity of RIPK2 by measuring the amount of ADP generated during the kinase reaction.

Materials:

- Recombinant human RIPK2 enzyme
- Myelin Basic Protein (MBP) as a generic kinase substrate
- Adenosine Triphosphate (ATP)
- GSK2983559 free acid or other test compounds
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)[6]
- 384-well, white, flat-bottom plates

Procedure:

- Prepare a serial dilution of GSK2983559 free acid in 100% DMSO, followed by a further dilution in Kinase Buffer.
- To the wells of a 384-well plate, add 1 μL of the diluted compound or DMSO for the vehicle control.
- Add 2 μ L of a solution containing the RIPK2 enzyme, with the concentration optimized to ensure linear ADP production over the course of the reaction.
- The kinase reaction is initiated by the addition of 2 μL of a substrate/ATP mixture, containing both MBP and ATP (e.g., 50 μM ATP).[6]
- The plate is then incubated at room temperature for 60 minutes.
- To terminate the kinase reaction and eliminate any unconsumed ATP, 5 μL of the ADP-Glo™
 Reagent is added to each well, followed by a 40-minute incubation at room temperature.[7]



- Subsequently, 10 μL of the Kinase Detection Reagent is added to each well. This reagent converts the ADP to ATP and generates a luminescent signal via a luciferase reaction. The plate is incubated for an additional 30-60 minutes at room temperature.[7]
- The luminescence is quantified using a microplate reader.
- The percentage of inhibition for each concentration of the test compound is calculated relative to the DMSO control, and the IC50 value is determined using a four-parameter logistic curve fit.

MDP-Induced IL-8 Secretion in THP-1 Cells

This cell-based assay evaluates the capacity of GSK2983559 to suppress the production of pro-inflammatory cytokines mediated by NOD2 activation.

Materials:

- THP-1 human monocytic cell line
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
- Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
- Muramyl dipeptide (MDP)
- GSK2983559 free acid
- Human IL-8 Enzyme-Linked Immunosorbent Assay (ELISA) kit
- 96-well cell culture plates

Procedure:

• THP-1 cells are seeded in a 96-well plate at a density of 5 x 10^5 cells/mL in complete RPMI-1640 medium.[8]



- The cells are differentiated into a macrophage-like phenotype by treatment with PMA (e.g., 100 ng/mL) for 48 hours.[8]
- Following differentiation, the cells are washed with fresh, pre-warmed medium.
- The differentiated THP-1 cells are pre-treated with a range of concentrations of GSK2983559 free acid (e.g., 1-1024 nM) for 2 hours.[4]
- The cells are then stimulated with MDP (e.g., 10 µg/mL) for 20-24 hours to induce the production of IL-8.[9]
- The cell culture supernatants are carefully collected.
- The concentration of IL-8 in the collected supernatants is quantified using a human IL-8 ELISA kit, following the manufacturer's specified protocol.
- The IC50 value for the inhibition of MDP-induced IL-8 secretion by GSK2983559 is then calculated.

TNBS-Induced Colitis in Mice

This in vivo animal model is employed to assess the therapeutic efficacy of GSK2983559 in a well-established preclinical model of IBD.

Materials:

- Male BALB/c or C57BL/6 mice (5-6 weeks of age)[10]
- 2,4,6-Trinitrobenzenesulfonic acid (TNBS)
- Ethanol
- GSK2983559
- Vehicle control solution
- Anesthetic agents (e.g., ketamine/xylazine)
- A catheter suitable for intrarectal administration in mice

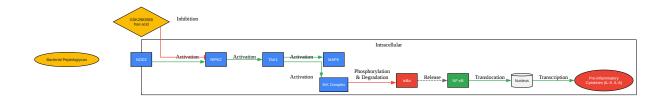


Procedure:

- Prior to the induction of colitis, the mice are fasted for 24 hours.
- The mice are anesthetized to ensure proper and humane administration.
- Colitis is induced via the intrarectal administration of TNBS (e.g., 100 μL of a 1% TNBS solution in 50% ethanol) using a catheter inserted approximately 4 cm into the colon.[11]
- GSK2983559 (at doses such as 7.5 and 145 mg/kg) or a vehicle control is administered orally twice daily (b.i.d), commencing on the day of colitis induction.[5]
- The mice are monitored daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of rectal bleeding.
- After a predetermined study period (typically 5-7 days), the mice are euthanized, and their colons are excised.
- The severity of colitis is evaluated by measuring the length of the colon and by using a
 macroscopic scoring system that assesses the degree of inflammation, the presence and
 severity of ulcerations, and any thickening of the bowel wall.
- For a more detailed analysis, histological examination of colon tissue sections can be performed to assess the extent of inflammatory cell infiltration and tissue damage.

Visualizations Signaling Pathway



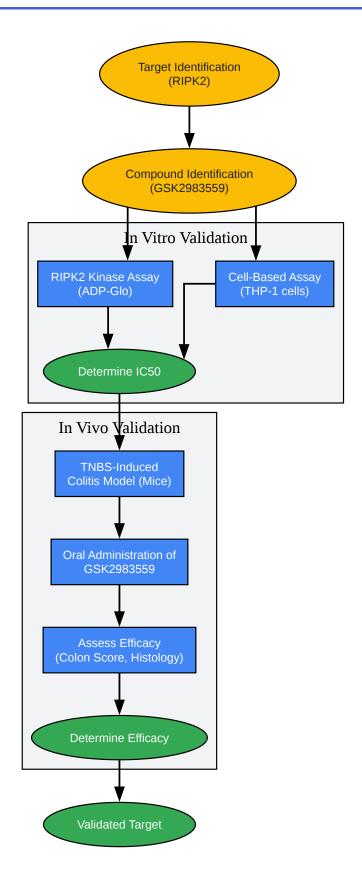


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Caption: The NOD2-RIPK2 signaling pathway and the site of inhibition by **GSK2983559 free** acid.

Experimental Workflow





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Caption: A schematic of the experimental workflow for the target validation of **GSK2983559** free acid.

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